Phosphine

Description

Contextualizing Phosphine in Modern Chemical Research

This compound (PH₃), the simplest hydride of phosphorus, holds a significant and multifaceted position in modern chemical research. It is a cornerstone molecule in organophosphorus chemistry, primarily serving as the parent compound for a vast class of derivatives known as this compound ligands. fiveable.mechemscene.com These ligands are indispensable in homogeneous catalysis, where they are used to stabilize metal centers and modulate their catalytic activity and selectivity. chemscene.comrsc.org Beyond catalysis, high-purity this compound is a critical component in the electronics industry for the production of semiconductors. sesha.orgwaferworld.com More recently, this compound has captured widespread attention in astrobiology and planetary science as a potential biosignature gas, following its debated detection in the atmosphere of Venus. space.comaps.orgplanetary.org This has spurred new research into its formation pathways, both biological and abiotic, under extraterrestrial conditions. nih.gov

Historical Trajectories in this compound Chemistry Scholarship

The initial isolation of this compound is credited to Philippe Gengembre, a student of Antoine Lavoisier, in 1783. Gengembre produced the gas by heating white phosphorus in an aqueous solution of potassium carbonate. byjus.com Initially, it was considered a gaseous form of elemental phosphorus. However, Lavoisier later recognized it as a compound of phosphorus and hydrogen, describing it as phosphure d'hydrogène (phosphide of hydrogen). wikipedia.org In 1844, Paul Thénard demonstrated that the spontaneous flammability often associated with this compound was due to the presence of an impurity, diphosphane (B1201432) (P₂H₄). wikipedia.org The name "this compound" was first applied to organophosphorus compounds in 1857, and by 1865, the term was also used for the gas PH₃. wikipedia.org

Evolution of Academic Interest and Research Paradigms

Academic interest in this compound has evolved substantially since its discovery. Early research focused on its fundamental properties and synthesis. The 20th century saw the rise of its industrial applications, particularly as a grain fumigant and in materials science. nih.govuiowa.edu A major paradigm shift occurred with the development of homogeneous catalysis, where organothis compound ligands became a central area of study, leading to Nobel Prize-winning advancements in cross-coupling reactions. rsc.orgnih.gov Research has focused on tuning the electronic and steric properties of this compound ligands to control reaction outcomes. fiveable.mewikipedia.org In recent years, another significant shift has been driven by the potential discovery of this compound on Venus, moving a part of the research focus towards its role in atmospheric chemistry, biogeochemical cycles, and its potential as a marker for extraterrestrial life. space.comaps.org This has ignited a robust debate and further studies into its possible formation mechanisms on rocky planets. nih.gov

Significance of this compound in Contemporary Scientific Disciplines

Today, this compound's significance spans multiple scientific fields. In chemistry , it is fundamental to the synthesis of organophosphorus compounds, which are crucial as ligands in catalysis and as reagents in organic synthesis. rsc.orgadelphi.eduacs.org In materials science and engineering , it is an essential precursor gas for doping silicon and for depositing compound semiconductor thin films, such as indium phosphide (B1233454) (InP) and gallium phosphide (GaP), which are used in lasers, LEDs, and other optoelectronic devices. sesha.orgaip.org In agriculture , it remains a widely used fumigant for protecting stored grain from pests, valued for its effectiveness and for not leaving significant residues. wikipedia.orgmdpi.com In environmental science and astrobiology , this compound is studied as a component of the global phosphorus cycle and as a potential biosignature, a molecule that could indicate the presence of life on other planets. nih.govbyjus.com

Structure

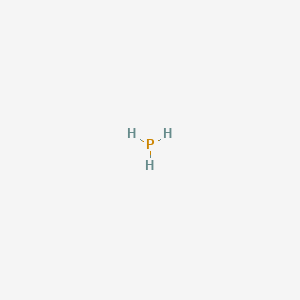

2D Structure

3D Structure

Propriétés

IUPAC Name |

phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3P/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFCBTPGUUZFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3P, PH3 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021157 | |

| Record name | Phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.998 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126 °F; freezing point -209 °F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide; used in manufacture of flame retardants and incendiaries., Gas or Vapor, Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] [NIOSH] Vapor density = 1.17 (heavier than air); [Burke, p. 102], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a fish- or garlic-like odor., Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/74 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-126 °F at 760 mmHg (EPA, 1998), -87.75 °C, -87.7 °C, -126 °F | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Slightly soluble in water (0.26 volume at 20 °C), Insoluble in water, Slightly soluble in cold water. Insoluble in hot water., Soluble in alcohol, ether, and cuprous chloride solution, Slightly soluble in ethanol, ether, Solubility in water, ml/100ml at 17 °C: 26 (very poor), Slight | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.746 at -130 °F (EPA, 1998) - Less dense than water; will float, 1.390 g/L at 25 °C, Density: 1.529 g/L at 0 °C, Density (gas): 1.53 kg/m³, Relative density (water = 1): 0.8, 0.746 at -130 °F, 1.18(relative gas density) | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.17 (Air = 1), Relative vapor density (air = 1): 1.18, 1.18 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -125.5 °F (EPA, 1998), 2.93X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3488, 41.3 atm | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The presence of traces (0.2%) of diphosphane in phosphine as normally prepared ... | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas; flammable, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

7803-51-2, 29724-05-8, 13967-14-1, 7723-14-0 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoniumyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29724-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine (PH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW6947296I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SY72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-207 °F (EPA, 1998), -133.8 °C, -132.5 °C, -133 °C, -209 °F | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies for Phosphine and Its Derivatives

Classical Synthetic Routes to Phosphines

Traditional methods for preparing phosphines have been the bedrock of organophosphorus chemistry, providing access to a wide array of these compounds. liv.ac.uk These classical routes are characterized by their reliance on stoichiometric reagents and often serve as the foundation for more modern, catalytic approaches.

Metal Phosphide (B1233454) Alkylation and Reduction Strategies

Another classical and versatile approach to phosphine synthesis is the nucleophilic substitution of alkyl halides with metal phosphides. nih.gov This method involves the deprotonation of a primary or secondary this compound to generate a highly nucleophilic phosphide anion, which then displaces a halide from an alkyl halide to form a new C-P bond. nih.gov This strategy is particularly useful for the synthesis of alkylphosphines. nih.gov

The phosphide anions are typically generated by treating a this compound with a strong base. nih.gov Lithium, sodium, and potassium organophosphides are the most commonly used reagents in this context. rsc.org The choice of metal and reaction conditions can influence the reactivity and selectivity of the process. The stability and availability of the corresponding metal phosphide are key factors in the applicability of this method. rsc.org

One of the significant advantages of this method is its applicability to the synthesis of a wide range of phosphines by varying both the phosphide precursor and the alkyl halide. For instance, novel functionalized, hemilabile phosphines have been prepared through the alkylation of lithium diarylphosphides with functionalized halogenoalkanes. organic-chemistry.org

Similar to organometallic-mediated routes, the use of this compound-borane complexes has also been extended to alkylation strategies. nih.gov Secondary this compound-borane complexes can be deprotonated to form the corresponding phosphide-borane anion, which then reacts with an alkyl halide. nih.gov The borane (B79455) group serves to protect the this compound from oxidation during the reaction and subsequent workup. nih.govrsc.org

Reduction of this compound oxides is another important strategy for the synthesis of phosphines. liv.ac.uk Phosphines are prone to oxidation, and sometimes they are deliberately converted to the more stable this compound oxides for purification purposes. nih.gov The subsequent reduction of the this compound oxide regenerates the desired this compound. nih.gov Trichlorosilane (B8805176) is a standard and effective reducing agent for this transformation, offering high yields under mild conditions. liv.ac.uk Tetramethyldisiloxane (TMDS) in the presence of copper complexes has also been used for the selective reduction of this compound oxides to phosphines, even in the presence of other reducible functional groups. organic-chemistry.org

Table 2: Common Reagents in Metal Phosphide Alkylation and Reduction

| Reagent Type | Specific Example | Application | Reference |

| Metal Phosphide | Lithium Diarylphosphide | Alkylation with Alkyl Halides | organic-chemistry.org |

| Reducing Agent | Trichlorosilane (HSiCl₃) | Reduction of this compound Oxides | liv.ac.uk |

| Reducing Agent | Tetramethyldisiloxane (TMDS) | Selective Reduction of this compound Oxides | organic-chemistry.org |

| Base for Deprotonation | Butyllithium | Generation of Phosphide Anions | organic-chemistry.org |

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond (alkene or alkyne), represents an atom-economical method for the synthesis of phosphines. rsc.orgeurekaselect.com This approach is considered a "greener" route as it ideally results in no byproducts. eurekaselect.com The reaction can be initiated under various conditions, including thermal, radical, base-catalyzed, or metal-catalyzed. rsc.org

Base-catalyzed hydrophosphination is commonly employed for the reaction of this compound (PH₃) with activated alkenes, such as acrylonitrile. wikipedia.org The base facilitates the addition of the P-H bond across the Michael acceptor. wikipedia.org Acid catalysis is effective for hydrophosphination with alkenes that can form stable carbocations, like isobutylene. wikipedia.org

Free-radical initiated hydrophosphination is a significant industrial method for producing commercially important phosphines like tributylthis compound (B147548) and trioctylthis compound (B1581425) from their corresponding alkenes. wikipedia.org The reaction is typically initiated by radical initiators such as AIBN (azobisisobutyronitrile) or peroxides, or by UV irradiation. wikipedia.org The process involves the abstraction of a hydrogen atom from the this compound to generate a phosphino (B1201336) radical, which then adds to the alkene. wikipedia.org

The hydrophosphination of unactivated alkenes, dienes, and alkynes has been a focus of research, leading to versatile approaches for this compound synthesis. eurekaselect.com For example, the hydrophosphination of indene (B144670) with diphenylthis compound (B32561) can selectively form the corresponding this compound in high yield. mdpi.com Similarly, the reaction with acenaphthylene (B141429) produces a chiral racemic this compound. mdpi.com

Photochemical hydrophosphination using white light has also been developed for the synthesis of functionalized phosphines from diarylphosphines and suitable allyl or vinyl derivatives. organic-chemistry.org A stereoselective hydrophosphination of alkynes with diphenylphosphane has been achieved using a cobalt catalyst and butyllithium. organic-chemistry.org

Table 3: Initiators and Catalysts for Hydrophosphination

| Initiation/Catalysis Method | Example Reagent/Condition | Substrate Type | Reference |

| Base Catalysis | NaOH | Activated Alkenes (e.g., Acrylonitrile) | wikipedia.org |

| Acid Catalysis | H⁺ | Alkenes forming stable carbocations | wikipedia.org |

| Radical Initiation | AIBN, UV light | Alkenes | wikipedia.org |

| Metal Catalysis | Cobalt Complex/Butyllithium | Alkynes | organic-chemistry.org |

| Photochemical | White Light | Allyl/Vinyl Derivatives | organic-chemistry.org |

Catalytic Approaches to this compound Synthesis

In recent years, the focus of this compound synthesis has shifted towards catalytic methods. nih.gov These approaches offer advantages in terms of efficiency, selectivity, and atom economy compared to classical stoichiometric methods. liv.ac.uk

Transition Metal-Catalyzed Syntheses of Phosphines

Transition metal catalysis has emerged as a powerful tool for the formation of C-P bonds, providing access to a diverse range of aryl-, heteroaryl-, and alkylphosphines. rsc.org Palladium-based catalysts are among the most widely used for these transformations. rsc.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions of secondary phosphines with aryl halides have become a standard method for the synthesis of arylphosphines. organic-chemistry.org These reactions are often carried out in the presence of a palladium(II) or palladium(0) salt, a this compound ligand such as DPPF (1,1'-bis(diphenylphosphino)ferrocene), and a base. rsc.org A notable development is the use of acylphosphines, which are air and moisture-stable, as phosphination reagents in palladium-catalyzed reactions with aryl bromides and triflates. organic-chemistry.org

Nickel-catalyzed reactions have also been developed. For instance, a nickel-catalyzed umpolung strategy allows for the cross-coupling of this compound chlorides with isocyanates. acs.org This method involves the generation of a transient nucleophilic nickel phosphide species. acs.org

Copper-catalyzed C-P bond formation has also been reported. nih.govresearchgate.net For example, copper iodide can catalyze the cross-coupling of benzyl (B1604629) or alkyl halides with racemic secondary phosphines. nih.gov

Asymmetric Catalytic Synthesis of Chiral Phosphines

The synthesis of chiral phosphines is of paramount importance due to their application as ligands in asymmetric catalysis. nih.gov Asymmetric catalytic methods for preparing chiral phosphines have seen significant development, offering a more efficient alternative to methods relying on chiral auxiliaries. ntu.edu.sg

One strategy involves the enantioselective alkylation of phosphines. For instance, a racemic secondary this compound borane can be enantioselectively alkylated using a ruthenium catalyst to produce a chiral tertiary this compound-borane. nih.gov The mechanism is believed to involve the formation of an electron-rich ruthenium-phosphido complex that enhances the nucleophilicity of the phosphorus atom. nih.gov

Enantioselective cross-coupling reactions have also been developed. The coupling of racemic secondary phosphines with benzyl or alkyl halides can be catalyzed by chiral platinum or ruthenium complexes. nih.gov These reactions proceed through a dynamic kinetic resolution, where a diastereomeric metal-phosphido complex is formed. Rapid pyramidal inversion of this intermediate, followed by reaction with the electrophile, leads to the formation of the chiral this compound with high enantioselectivity. nih.gov

Asymmetric hydrophosphination is another powerful method for generating chiral phosphines. ntu.edu.sg For example, the enantioselective hydrophosphination of enones catalyzed by a palladium complex has been used to synthesize pyridine-functionalized chiral this compound oxides. researchgate.net Nickel-catalyzed asymmetric hydrophosphination of methacrylonitrile (B127562) has also been demonstrated. researchgate.net

Enantioselective Synthesis of P-Stereogenic Phosphines

The synthesis of P-stereogenic phosphines, where the phosphorus atom is the center of chirality, is of significant interest for applications in asymmetric catalysis. Catalytic enantioselective methods have emerged as powerful strategies to access these valuable compounds with high enantiopurity. rsc.orgacs.org Key approaches in this field are dominated by enantioselective desymmetrization and dynamic kinetic resolutions. rsc.org

Desymmetrization strategies involve the modification of a prochiral this compound precursor in an enantioselective manner. This can be achieved through various catalytic methods, including organocatalyzed asymmetric deprotonation or methylation, enzyme-mediated esterification, and transition-metal-catalyzed reactions. rsc.org For instance, molybdenum-based ring-closing metathesis has been successfully applied to the desymmetrization of prochiral phosphinates and this compound oxides, yielding five-, six-, and seven-membered P-heterocycles with enantiomeric excesses (ee's) up to 98%. nih.gov This method represents a unique approach where chirality is induced at a heteroatom through asymmetric ring-closing metathesis. nih.gov

Dynamic kinetic resolution is another prominent strategy that operates on racemic mixtures of P-stereogenic precursors. rsc.org This approach often involves the formation of a P-C bond through the arylation or alkylation of equilibrating diastereomeric palladium, platinum, or ruthenium phosphido complexes. rsc.org While these methods have provided access to a wide array of P-stereogenic compounds, the level of enantiocontrol can be dependent on the specific substrate and reactants. Nevertheless, impressive enantioselectivities, with ee's up to 98%, have been achieved in select systems. rsc.org

More recent developments have focused on expanding the toolkit for synthesizing P-stereogenic compounds. For example, hydrogen-bond-donor catalysis has been employed for the enantioselective synthesis of chlorophosphonamidates, which serve as versatile chiral building blocks for a variety of P-stereogenic compounds. chemrxiv.orgchemrxiv.org

Table 1: Examples of Catalytic Enantioselective Synthesis of P-Stereogenic Phosphines

| Catalytic Method | Precursor Type | Product Type | Achieved Enantioselectivity (ee) |

| Molybdenum-Catalyzed ARCM | Prochiral Phosphinates/Phosphine Oxides | P-Heterocycles | Up to 98% |

| Dynamic Kinetic Resolution | Racemic Phosphido Complexes | Arylated/Alkylated Phosphines | Up to 98% |

| Hydrogen-Bond-Donor Catalysis | - | Chlorophosphonamidates | High |

Advanced and Specialized Synthetic Strategies

High Pressure and High Temperature Synthesis from Elemental Precursors

A direct and catalyst-free method for the synthesis of this compound (PH₃) from its elemental precursors has been achieved under high-pressure and high-temperature conditions. esrf.frspringernature.com This inorganic route involves the direct reaction of black phosphorus with molecular hydrogen. esrf.frspringernature.com

The synthesis is typically carried out in a diamond anvil cell (DAC). A small piece of high-purity black phosphorus is loaded into the DAC, which is then filled with hydrogen gas. esrf.frspringernature.com The sample is compressed to pressures around 1.2 GPa and subsequently heated with a laser to temperatures approaching 1000 K (approximately 727 °C). esrf.frspringernature.com The chemical reaction is visually indicated by a change in the sample's appearance, and the formation of this compound is confirmed by the disappearance of the Bragg peaks of black phosphorus in the X-ray diffractogram and the observation of its characteristic vibrational signatures in FTIR and Raman spectra. esrf.fr

This method is significant as it demonstrates a direct synthesis of this compound from its elements, analogous to the Haber-Bosch process for ammonia (B1221849). springernature.comnih.gov Further compression of the resulting this compound and excess hydrogen at room temperature above 3.5 GPa leads to the formation of a crystalline van der Waals (vdW) compound, (PH₃)₂H₂. nih.govresearchgate.net This was the first observation of such a vdW compound for a Group 15 element. nih.govresearchgate.net

Table 2: Conditions for High-Pressure/High-Temperature Synthesis of this compound

| Precursors | Pressure | Temperature | Apparatus | Product |

| Black Phosphorus, Hydrogen | 1.2 GPa | ~1000 K | Diamond Anvil Cell | This compound (PH₃) |

Synthesis of Caged and Sterically Constrained Phosphines

Caged phosphines are a class of compounds where the phosphorus atom is located at the bridgehead of a cyclic cage structure. rsc.org This unique geometry imparts specific steric and electronic properties that are highly valuable in catalysis. rsc.org The synthesis of these and other sterically hindered phosphines often involves multi-step procedures.

One common strategy for creating sterically bulky phosphines is the Wilburn method, which involves the successive substitution of phosphorus halides with silylamides and organometallic reagents. acs.org This can be a convenient one-pot synthesis for a variety of diorgano-substituted (silylamino)phosphines. acs.org For increased steric hindrance, reagents like methyllithium (B1224462) may be used instead of Grignard reagents to achieve substitution at the phosphorus center. acs.org

The synthesis of sterically hindered P,N-type amidophosphines, such as {{(o-PPh₂)C₆H₄}C(O)NH(R)}, has also been reported. nih.govrsc.org These ligands can exhibit various coordination modes (P,N; P,O; P,C) with different transition metals. rsc.org

A notable example of a caged structure involves the use of triphosgene (B27547) (bis(trichloromethyl) carbonate). While triphosgene itself is a source of phosgene, its preparation involves the exhaustive free-radical chlorination of dimethyl carbonate. wikipedia.org Polymer-supported dichlorophosphoranes can be prepared from polymer-supported triphenylthis compound (B44618) by oxidation followed by treatment with phosgene. nih.gov

The steric and electronic properties of phosphines can be systematically tuned by altering the substituents on the phosphorus atom. The size of these substituents directly impacts the number of this compound ligands that can coordinate to a metal center. libretexts.org

Table 3: Examples of Sterically Hindered this compound Ligands and Their Synthetic Precursors

| This compound Type | Synthetic Method/Precursors | Key Features |

| (Silylamino)phosphines | Wilburn method (e.g., PCl₃, silylamides, MeLi) | Sterically bulky silyl (B83357) groups on nitrogen. acs.org |

| P,N-type Amidophosphines | Amide-based monothis compound ligands | Bulky N-substituents, multiple coordination modes. rsc.org |

| Caged Phosphines | Bridgehead phosphorus in a cyclic cage | Tunable steric and electronic properties. rsc.org |

Preparation of Water-Soluble and Electron-Rich this compound Ligands

Water-Soluble this compound Ligands

The introduction of hydrophilic functional groups onto this compound ligands renders them soluble in water, which is highly advantageous for biphasic catalysis, allowing for easy separation of the catalyst from the organic products. psu.edu The most common method for preparing water-soluble phosphines is through the sulfonation of arylphosphines. nih.gov

A prominent example is the synthesis of tris(3-sulfophenyl)this compound (B8695854) trisodium (B8492382) salt (TPPTS). TPPTS is synthesized by the sulfonation of triphenylthis compound using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The this compound is protonated under the strongly acidic conditions, which directs the sulfonation to the meta-position of the phenyl rings and protects the phosphorus from oxidation. nih.govwikipedia.org The resulting sulfonic acid is then neutralized with a base like sodium hydroxide (B78521) to yield the water-soluble salt. wikipedia.org

The electronic properties of sulfonated phosphines like TPPTS are similar to their non-sulfonated parent compounds, such as triphenylthis compound. acs.org This allows for the straightforward preparation of water-soluble metal complexes by ligand exchange. acs.org

Electron-Rich this compound Ligands

Electron-rich phosphines are crucial ligands in modern catalysis, particularly for cross-coupling reactions. These ligands enhance the catalytic activity of metal centers. The Buchwald this compound ligands are a well-known class of bulky and electron-rich phosphines. wikipedia.org These are typically dialkylbiaryl phosphines. wikipedia.org Their synthesis often starts from readily available and inexpensive precursors, and one-pot protocols have been developed. wikipedia.org

Another class of electron-rich phosphines is the di(1-adamantyl)-n-butylthis compound, also known as cataCXium® A. sigmaaldrich.com Analogues of this ligand have been synthesized from renewable biomass sources, such as terpenes bearing a tertiary alcohol. rsc.org The synthesis of these electron-rich phosphines can be achieved in multiple steps with good yields, and the resulting phosphinites are often stored as borane adducts to prevent oxidation. rsc.org

Table 4: Comparison of Water-Soluble and Electron-Rich this compound Ligands

| Ligand Type | Example | Key Synthetic Step | Primary Application |

| Water-Soluble | TPPTS | Sulfonation of Triphenylthis compound | Aqueous Biphasic Catalysis psu.eduresearchgate.net |

| Electron-Rich | Buchwald Ligands (e.g., SPhos, XPhos) | Synthesis from biaryl precursors | Palladium-Catalyzed Cross-Coupling |

| Electron-Rich | cataCXium® A analogues | Synthesis from terpene derivatives | Cross-Coupling Reactions sigmaaldrich.comrsc.org |

Supramolecular and Coordination Assembly Approaches for this compound Ligands

This compound ligands can be used as building blocks in coordination-driven self-assembly to create complex supramolecular architectures such as clusters, cages, helicates, and coordination polymers. acs.orgresearchgate.net These assemblies are formed by combining polytopic this compound ligands with metal ions, particularly coinage metals like copper(I), silver(I), and gold(I). acs.org

The resulting structure is dictated by the geometry of the this compound ligand and the coordination preferences of the metal ion. For example, rigid 3-fold symmetric this compound ligands can self-assemble with metal halides to form tetrahedral clusters. acs.org In contrast, 2-fold symmetric ligands can form dinuclear triple-stranded helicates or achiral mesocates. acs.org

The characterization of these supramolecular assemblies relies on techniques such as single-crystal X-ray crystallography, high-resolution mass spectrometry, and NMR spectroscopy (¹H and ³¹P). acs.org The use of phosphines in supramolecular chemistry offers interesting possibilities due to their soft donor character, pyramidal geometry, and bulky nature. researchgate.net

A specific strategy known as the "weak-link approach" (WLA) allows for the synthesis of dynamic supramolecular complexes. wikipedia.org This method uses hemilabile ligands, which can reversibly bind to metal centers, allowing for the modulation between rigid 'closed' and flexible 'open' structures. wikipedia.org

Another approach involves the three-component condensation of 2-formylarylboronic acids, diols, and aminophosphines to generate libraries of chiral this compound ligands through supramolecular assembly. tandfonline.com

Table 5: Examples of Supramolecular Assemblies with this compound Ligands

| This compound Ligand Type | Metal Ion | Resulting Supramolecular Structure |

| 3-fold symmetric (e.g., tppepb) | Cu⁺, Ag⁺, Au⁺ | Tetrahedral clusters (M₄L₄I₄) acs.org |

| 2-fold symmetric (e.g., 1,4-dppeb) | Cu⁺ | Triple-stranded dinuclear helicate acs.org |

| 2-fold symmetric (e.g., 1,3-dppeb) | Cu⁺, Au⁺ | Dinuclear mesocates (M₂L₃I₂) acs.org |

| Pyridyl dithis compound ligand | CuPF₆ | 3D P-MOF rsc.org |

Polymer-Supported this compound Ligands and Functionalized Polymers

Immobilizing this compound ligands on polymer supports is a widely used strategy to facilitate catalyst recovery and reuse, combining the advantages of homogeneous and heterogeneous catalysis. nih.govrsc.org A common approach is the functionalization of pre-existing polymers.

Polystyrene is a frequently used support. Cross-linked diphenyl-polystyrylthis compound (PS-PPh₂) can be prepared from bromopolystyrene via a lithium-halogen exchange to form lithiated polystyrene, which is then reacted with chlorodiphenylthis compound. nih.gov Merrifield's resin is another common starting material. nih.gov

This compound-functionalized polymers can also be synthesized through the polymerization of monomers that already contain a this compound moiety. For example, a triphenylthis compound acrylamide (B121943) monomer has been synthesized and can be incorporated into polymers using controlled radical polymerization methods. researchgate.net This allows for the creation of copolymers with well-defined compositions. researchgate.net Another method involves the polymerization of trichlorophosphoranimine mediated by functionalized triphenylphosphines, which proceeds via a living cationic polymerization mechanism and allows for control over molecular weight and end-group functionality. nih.gov

These polymer-supported this compound ligands have found numerous applications in organic synthesis, including in the Wittig reaction, the synthesis of dipeptides, and as ligands for polymer-supported metal catalysts used in C-C and C-X bond-forming reactions. nih.govrsc.org

Table 6: Synthesis of Polymer-Supported this compound Ligands

| Polymer Support/Method | Starting Materials | Resulting Functional Polymer |

| Functionalization of Polystyrene | Bromopolystyrene, n-BuLi, PPh₂Cl | Diphenyl-polystyrylthis compound (PS-PPh₂) nih.gov |

| Polymerization of Functional Monomer | Triphenylthis compound acrylamide monomer | Copolymers containing triphenylthis compound units researchgate.net |

| Living Cationic Polymerization | Trichlorophosphoranimine, functionalized triphenylphosphines | Mono-end-functionalized poly(organo)phosphazenes nih.gov |

| Friedel-Crafts Reaction | This compound monomers, linkers (e.g., FDA), Lewis acid | Porous organic polymers with this compound oxide groups acs.org |

Synthetic Intermediates and Protection Strategies in this compound Chemistry

In the synthesis of complex this compound-containing molecules, the phosphorus atom is susceptible to undesirable side reactions, most notably oxidation. To circumvent this, various protection strategies have been developed. These strategies involve the temporary conversion of the reactive this compound moiety into a more stable functional group, which can withstand a range of chemical conditions. After subsequent synthetic modifications to other parts of the molecule, the protecting group is removed to regenerate the free this compound. This approach is crucial for the synthesis of functionalized and chiral phosphines used extensively as ligands in catalysis.

This compound-Borane Complexes as Stable Intermediates

Among the most effective and widely utilized methods for protecting phosphines is the formation of this compound-borane complexes. sid.irnih.gov These adducts, with the general formula R₃PBH₃, are formed by the reaction of a this compound, a Lewis base, with borane (BH₃), a Lewis acid. wikipedia.org This complexation renders the phosphorus atom's lone pair unavailable for oxidation or other reactions, making the complex exceptionally stable. sid.ir this compound-borane complexes are typically air-stable, white solids that can be handled and stored without the stringent precautions required for many free phosphines. nih.govwikipedia.org

The formation of the P–B donor-acceptor bond is robust, rendering the complexes inert to oxygen, moisture, and many nucleophiles. sid.ir The stability of these adducts is attributed to the low polarity and polarizability of the P-B and B-H bonds. sid.ir This stability allows for a wide range of chemical transformations to be performed on the R groups of the this compound without affecting the protected phosphorus center.

Synthesis of this compound-Borane Complexes

The synthesis of this compound-borane complexes is generally straightforward. A common method involves treating the parent this compound with a source of borane, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) complexes. sid.iracs.org An efficient and safe alternative involves the in situ generation of borane from sodium borohydride (B1222165) in the presence of an acid like acetic acid, which then reacts with the this compound. researchgate.net This method is high-yielding and often does not require chromatographic purification. researchgate.net

Applications in Synthesis

The stability of this compound-borane complexes makes them versatile intermediates for synthesizing chiral and functionalized this compound ligands. nih.govthieme-connect.com For example, P-stereogenic chlorothis compound-borane complexes can serve as precursors for a variety of chiral tertiary this compound-boranes through substitution of the chlorine atom with organometallic nucleophiles, a reaction that proceeds with retention of configuration at the phosphorus center. nih.gov

Furthermore, the borane protection strategy is effective in reactions like the iridium-catalyzed hydrosilylation of olefins that contain a phosphino group. acs.orgacs.org The protection prevents the this compound from coordinating to the metal catalyst, which would otherwise inhibit its activity, and also prevents oxidation. acs.orgacs.org

Deprotection of this compound-Borane Complexes

A critical step in this protection strategy is the final deprotection to liberate the desired free this compound. This is typically achieved by displacing the borane with another Lewis base, most commonly an amine. nih.govwikipedia.org The kinetics and efficiency of this P-to-N borane transfer are influenced by the choice of amine, this compound, and solvent. nih.gov The process is generally a direct Sₙ2-like transfer rather than a dissociative one. nih.gov

Various amines, including diethylamine, morpholine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and polymer-supported piperazines, have been used effectively. thieme-connect.comresearchgate.net The use of polymer-supported amines offers the advantage of a work-up-free procedure, where the resulting borane-amine adduct bound to the resin can be simply filtered off. thieme-connect.com Protic acids such as HBF₄ have also been employed for deprotection. thieme-connect.comresearchgate.net

The following table summarizes various research findings on the deprotection of different this compound-borane complexes.

| This compound-Borane Complex | Deprotection Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Triphenylthis compound-borane | Polymer-supported piperazine (B1678402) (2 equiv) | THF | 60 °C, few hours | Full deprotection | thieme-connect.com |

| Triphenylthis compound-borane | DABCO | Toluene | Standard conditions | Commonly used method | thieme-connect.com |

| Tributylthis compound-borane | Polymer-supported piperazine (large excess) | Toluene | 115 °C, 17 hours | Incomplete deprotection | thieme-connect.com |

| dppe-bis(borane) | Polymer-supported piperazine (5 equiv) | Toluene | Stirring for 4-6 hours | Almost complete deprotection | thieme-connect.com |

| (-)-DIOP-borane | Polymer-supported piperazine | Not specified | Mild conditions | Easily recovered | thieme-connect.com |

| Alkenyl this compound borane adduct | DABCO | Not specified | Conventional method | Successful deprotection | acs.org |

In Situ Deprotection

Reactivity and Mechanistic Investigations of this compound

This compound (PH₃) is a key compound in phosphorus chemistry, exhibiting a range of fascinating and often complex reactivity patterns. Its behavior is largely dictated by the electronic configuration of the trivalent phosphorus atom and the nature of the phosphorus-hydrogen bonds. Investigations into this compound's reactivity and the mechanisms underlying its transformations are crucial for understanding its behavior in various environments, from laboratory synthesis to interstellar space.

Fundamental Reactivity Patterns of this compound

The fundamental reactivity of this compound stems primarily from the properties of the phosphorus lone pair and the P-H bonds.

Nucleophilic Reactivity of Trivalent Phosphorus

Trivalent phosphorus compounds, including this compound and its organic derivatives (phosphines), are characterized by their strong nucleophilicity and reducing character. libretexts.orgmsu.edu The phosphorus atom in PH₃ possesses a lone pair of electrons, making it capable of donating these electrons to an electrophilic center. This nucleophilic character is a dominant feature in the chemistry of phosphines. libretexts.orgmsu.edu